ethyl 4-[({2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate
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Overview
Description
This compound is characterized by its unique structure, which includes a phthalazinone moiety, a hydrazino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Moiety: This step involves the reaction of phthalic anhydride with hydrazine to form 1-oxo-2(1H)-phthalazinone.
Acetylation: The phthalazinone is then acetylated using acetic anhydride to form 2-acetyl-1-oxo-2(1H)-phthalazinone.
Hydrazino Group Introduction: The acetylated phthalazinone is reacted with hydrazine hydrate to introduce the hydrazino group, forming 2-{2-[1-oxo-2(1H)-phthalazinyl]acetyl}hydrazine.
Thioamide Formation: The hydrazino compound is then reacted with carbon disulfide and ethyl chloroformate to form the thioamide intermediate.
Benzoate Ester Formation: Finally, the thioamide intermediate is reacted with ethyl 4-aminobenzoate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester and hydrazino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate esters or hydrazino derivatives.
Scientific Research Applications
ETHYL 4-{[(2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The phthalazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biological pathways. The benzoate ester can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
ETHYL 4-{[(2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE can be compared with similar compounds such as:
Phthalazinone Derivatives: These compounds share the phthalazinone core and exhibit similar biological activities.
Hydrazino Compounds: Compounds with hydrazino groups are known for their reactivity and potential therapeutic applications.
Benzoate Esters: These compounds are commonly used in medicinal chemistry for their ability to enhance drug-like properties.
Properties
Molecular Formula |
C20H19N5O4S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 4-[[[2-(1-oxophthalazin-2-yl)acetyl]amino]carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H19N5O4S/c1-2-29-19(28)13-7-9-15(10-8-13)22-20(30)24-23-17(26)12-25-18(27)16-6-4-3-5-14(16)11-21-25/h3-11H,2,12H2,1H3,(H,23,26)(H2,22,24,30) |
InChI Key |
GFAJIOHLUGUUJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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